For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of Thalidomide-NH-C2-PEG3-OH
This technical guide provides a detailed protocol for the synthesis of Thalidomide-NH-C2-PEG3-OH, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative heterobifunctional molecules that harness the cell's natural protein degradation machinery to eliminate specific target proteins involved in disease.
Thalidomide (B1683933) and its derivatives are widely utilized as potent ligands for the E3 ubiquitin ligase Cereblon (CRBN). By incorporating a thalidomide moiety, a PROTAC can recruit the CRBN E3 ligase complex to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome. The "Thalidomide-NH-C2-PEG3-OH" molecule features the CRBN-binding thalidomide core connected via an amide linkage to a two-carbon spacer and a three-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a hydroxyl group. This terminal hydroxyl allows for further conjugation to a ligand specific to a target protein.
Overview of the Synthetic Strategy
The synthesis of Thalidomide-NH-C2-PEG3-OH is a multi-step process that begins with the functionalization of thalidomide to introduce an amino group. This is followed by the coupling of the amino-thalidomide with a PEG linker that has a carboxylic acid at one end and a protected hydroxyl group at the other. The final step involves the deprotection of the terminal hydroxyl group.
Experimental Protocols
Step 1: Synthesis of 4-Aminothalidomide
A common starting point for introducing an amine functionality to the thalidomide core is the use of 4-hydroxythalidomide, which can be converted to 4-aminothalidomide.
Materials:
| Reagent/Solvent | Supplier | Grade |
| 4-Hydroxythalidomide | Commercially Available | ≥95% |
| Diphenylphosphoryl azide (B81097) (DPPA) | Commercially Available | ≥97% |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Commercially Available | ≥98% |
| Tetrahydrofuran (THF), anhydrous | Commercially Available | ≥99.9% |
| Sodium azide (NaN3) | Commercially Available | ≥99.5% |
| Triphenylphosphine (PPh3) | Commercially Available | ≥99% |
| Water | In-house | Deionized |
| Dichloromethane (DCM) | Commercially Available | ACS Grade |
| Saturated aqueous sodium bicarbonate | Prepared in-house | |
| Brine | Prepared in-house | |
| Anhydrous sodium sulfate (B86663) | Commercially Available | ≥99% |
Procedure:
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To a solution of 4-hydroxythalidomide (1.0 eq) in anhydrous THF, add DBU (1.5 eq) and cool the mixture to 0 °C.
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Slowly add DPPA (1.2 eq) to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction with saturated aqueous sodium bicarbonate and extract with DCM (3 x).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the intermediate azide.
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Dissolve the crude azide in THF and add PPh3 (1.2 eq) and water (5.0 eq).
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Heat the reaction mixture to 50 °C and stir for 4 hours.
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Cool the reaction to room temperature and concentrate under reduced pressure.
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Purify the crude product by silica (B1680970) gel column chromatography to afford 4-aminothalidomide.
Step 2: Synthesis of Boc-protected PEG3-linker
Materials:
| Reagent/Solvent | Supplier | Grade |
| 2-(2-(2-Hydroxyethoxy)ethoxy)acetic acid | Commercially Available | ≥95% |
| tert-Butanol (B103910) | Commercially Available | ≥99.5% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Commercially Available | ≥99% |
| 4-(Dimethylamino)pyridine (DMAP) | Commercially Available | ≥99% |
| Dichloromethane (DCM), anhydrous | Commercially Available | ≥99.8% |
Procedure:
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Dissolve 2-(2-(2-hydroxyethoxy)ethoxy)acetic acid (1.0 eq) in anhydrous DCM.
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Add tert-butanol (1.5 eq), DCC (1.1 eq), and a catalytic amount of DMAP.
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Stir the reaction mixture at room temperature for 16 hours.
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Filter the reaction mixture to remove the dicyclohexylurea byproduct.
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Concentrate the filtrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield the Boc-protected PEG3 linker with a terminal carboxylic acid.
Step 3: Coupling of 4-Aminothalidomide and the PEG3 Linker
Materials:
| Reagent/Solvent | Supplier | Grade |
| 4-Aminothalidomide | From Step 1 | |
| Boc-protected PEG3-linker | From Step 2 | |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Commercially Available | ≥98% |
| N,N-Diisopropylethylamine (DIPEA) | Commercially Available | ≥99% |
| N,N-Dimethylformamide (DMF), anhydrous | Commercially Available | ≥99.8% |
| Ethyl acetate (B1210297) | Commercially Available | ACS Grade |
| Lithium chloride (LiCl) | Commercially Available | ≥99% |
Procedure:
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Dissolve the Boc-protected PEG3-linker (1.1 eq) in anhydrous DMF.
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Add HATU (1.2 eq) and DIPEA (2.0 eq) and stir the mixture for 15 minutes at room temperature.
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Add a solution of 4-aminothalidomide (1.0 eq) in anhydrous DMF to the reaction mixture.
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Stir the reaction at room temperature for 12 hours.
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Dilute the reaction with ethyl acetate and wash with 5% aqueous LiCl solution (3 x) and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield Boc-protected Thalidomide-NH-C2-PEG3-OH.
Step 4: Deprotection of the Terminal Hydroxyl Group
Materials:
| Reagent/Solvent | Supplier | Grade |
| Boc-protected Thalidomide-NH-C2-PEG3-OH | From Step 3 | |
| Trifluoroacetic acid (TFA) | Commercially Available | ≥99% |
| Dichloromethane (DCM) | Commercially Available | ACS Grade |
| Saturated aqueous sodium bicarbonate | Prepared in-house |
Procedure:
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Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of DCM and TFA.
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Stir the reaction mixture at room temperature for 2 hours.
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Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
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Redissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate until the aqueous layer is neutral.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, Thalidomide-NH-C2-PEG3-OH.
Data Presentation
Table 1: Summary of Reagents for Thalidomide-NH-C2-PEG3-OH Synthesis
| Step | Key Reagents | Molar Ratio (eq) |
| 1 | 4-Hydroxythalidomide | 1.0 |
| DPPA | 1.2 | |
| DBU | 1.5 | |
| 2 | 2-(2-(2-Hydroxyethoxy)ethoxy)acetic acid | 1.0 |
| tert-Butanol | 1.5 | |
| DCC | 1.1 | |
| 3 | 4-Aminothalidomide | 1.0 |
| Boc-protected PEG3-linker | 1.1 | |
| HATU | 1.2 | |
| DIPEA | 2.0 | |
| 4 | Boc-protected Intermediate | 1.0 |
| TFA | Excess |
Table 2: Expected Analytical Data for Thalidomide-NH-C2-PEG3-OH
| Analysis | Expected Result |
| Molecular Formula | C19H23N3O8 |
| Molecular Weight | 421.40 g/mol |
| Appearance | White to off-white solid |
| Purity (HPLC) | ≥95% |
| ¹H NMR | Spectrum consistent with the proposed structure |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ = 422.15 |
Mandatory Visualization
Caption: Synthetic workflow for Thalidomide-NH-C2-PEG3-OH.
Caption: Mechanism of action for a thalidomide-based PROTAC.
